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Myristoyl coenzyme A C14 -

Myristoyl coenzyme A C14

Catalog Number: EVT-13529259
CAS Number:
Molecular Formula: C35H58Li4N7O17P3S
Molecular Weight: 1001.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Myristoyl coenzyme A, also known as tetradecanoyl coenzyme A, is a significant biochemical compound that plays a crucial role in various metabolic pathways, particularly in fatty acid biosynthesis and protein myristoylation. This compound is characterized by its long-chain fatty acyl structure, specifically derived from myristic acid (tetradecanoic acid), which consists of 14 carbon atoms. Myristoyl coenzyme A acts as a substrate for the enzyme N-myristoyltransferase, facilitating the covalent attachment of the myristoyl group to proteins, a modification that influences their localization and function within the cell.

Source and Classification

Myristoyl coenzyme A is primarily sourced from biological systems where fatty acids are metabolized. It is classified under the category of long-chain fatty acyl coenzymes, which are essential components in lipid metabolism. In terms of its chemical classification, it falls under the broader category of lipids and lipid-like molecules, specifically within fatty acyls and fatty acyl thioesters.

Chemical Information

  • Chemical Formula: C₃₅H₆₂N₇O₁₇P₃S
  • Molecular Weight: 977.89 g/mol
  • CAS Number: 187100-75-0
Synthesis Analysis

Methods and Technical Details

The synthesis of myristoyl coenzyme A typically involves the acylation of coenzyme A with myristic acid. This reaction can be catalyzed by various enzymes or conducted through chemical methods. The enzymatic synthesis often utilizes acyl-CoA synthetases that facilitate the conversion of free fatty acids into their corresponding acyl-CoA derivatives.

  1. Enzymatic Synthesis:
    • Enzyme: Acyl-CoA synthetase
    • Reaction:
      Myristic Acid+Coenzyme A+ATPMyristoyl CoA+AMP+PPi\text{Myristic Acid}+\text{Coenzyme A}+\text{ATP}\rightarrow \text{Myristoyl CoA}+\text{AMP}+\text{PPi}
  2. Chemical Synthesis:
    • Involves coupling reactions where myristic acid is activated (e.g., using carbodiimides) to form an acyl-CoA thioester.
Molecular Structure Analysis

Structure and Data

The molecular structure of myristoyl coenzyme A comprises a coenzyme A moiety linked to a tetradecanoyl group. The structural integrity allows it to participate in various biochemical reactions effectively.

  • Structural Features:
    • The presence of a thiol group (-SH) in coenzyme A facilitates the formation of thioester bonds.
    • The long hydrophobic tail (tetradecanoyl) enhances membrane interactions and protein binding capabilities.

Structural Representation

Myristoyl CoA Structure \text{Myristoyl CoA Structure }

Myristoyl CoA structure

Chemical Reactions Analysis

Reactions and Technical Details

Myristoyl coenzyme A participates in several key biochemical reactions:

  1. Protein Myristoylation:
    • Catalyzed by N-myristoyltransferase.
    • Reaction:
      N terminal Glycine Residue+Myristoyl CoAN myristoylated Protein+Coenzyme A\text{N terminal Glycine Residue}+\text{Myristoyl CoA}\rightarrow \text{N myristoylated Protein}+\text{Coenzyme A}
  2. Fatty Acid Metabolism:
    • Acts as a substrate for elongation and beta-oxidation pathways.
    • Involved in generating energy through fatty acid breakdown.
Mechanism of Action

Process and Data

The mechanism of action for myristoyl coenzyme A primarily revolves around its role in protein modification:

  1. N-myristoylation:
    • Occurs co-translationally or post-translationally.
    • The myristoylation process involves the transfer of the myristoyl group to proteins, predominantly at glycine residues at the N-terminal end.
    • This modification alters protein localization, stability, and interactions with membranes.
  2. Impact on Protein Function:
    • Myristoylation can influence signaling pathways by anchoring proteins to cellular membranes, thus affecting their functional dynamics.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic nature.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to hydrolysis.
  • Reactivity: Reacts with nucleophiles during myristoylation processes.
Applications

Scientific Uses

Myristoyl coenzyme A has several significant applications in biochemical research:

  1. Protein Modification Studies:
    • Used extensively in studies investigating protein myristoylation and its implications in cellular signaling and membrane dynamics.
  2. Metabolic Pathway Research:
    • Serves as a critical substrate for understanding fatty acid metabolism and its regulation within cells.
  3. Drug Development:
    • Potential target for therapeutic interventions aimed at modulating protein interactions through myristoylation pathways.
Enzymatic Catalysis & Biochemical Mechanisms

N-Myristoyltransferase (NMT) Isoform-Specific Substrate Recognition Patterns

N-myristoyltransferases (NMTs) exhibit conserved specificity for Myristoyl-CoA but divergent peptide selectivity across isoforms. Humans express two primary NMT isoforms: NMT1 (localized to 17q21.31) and NMT2, sharing 83% sequence identity yet displaying distinct peptide substrate preferences. Structural analyses reveal a saddle-shaped β-sheet core flanked by α-helices, with pseudo-symmetrical N- and C-terminal domains housing the Myristoyl-CoA and peptide binding sites, respectively [6] [4]. The myristoyl-CoA binding pocket ("Pocket 1") acts as a molecular sieve, optimally accommodating C14:0 while excluding longer chains (≥C16) due to steric constraints and destabilized van der Waals contacts [1] [4].

Mutagenesis studies identify key residues governing specificity:

  • Cys217 (yeast NMT1p): Substitution to arginine (C217R) selectively disrupts peptide binding (Ki for peptidomimetic inhibitor ↑6-fold) without altering acyl-CoA affinity [5].
  • Asn426: Ile mutation perturbs Myristoyl-CoA binding (Ki for myristoyl-CoA analog ↑20-fold) by destabilizing the oxyanion hole critical for thioester polarization [5] [4].
  • Ala202: Thr substitution disrupts both substrate sites, indicating inter-domain communication [5].

Tissue-specific isoforms further modulate recognition. Bovine retina expresses a novel Type II NMT alongside canonical Type I, yet both isoforms utilize Myristoyl-CoA without inherent preference for alternative acyl chains—suggesting that "heterogeneous acylation" in retina requires auxiliary factors [2].

Table 1: Peptide Substrate Specificity of Human NMT Isoforms

Peptide SequenceNMT1 Km (μM)NMT2 Km (μM)Biological Source
Hs pp60src(2-9)2.76 ± 0.212.77 ± 0.14Human proto-oncogene
ARF60.15 ± 0.02*0.22 ± 0.03*ADP-ribosylation factor
Apparent Km values derived from fluorogenic assays [8] and HPLC kinetics [1]

Kinetic Discrepancies in Catalytic Efficiency Between Myristoyl-CoA & Acyl-CoA Analogues

NMTs exhibit extreme kinetic discrimination for Myristoyl-CoA over structurally analogous acyl-CoAs. Isothermal titration calorimetry (ITC) of S. cerevisiae NMT1p reveals Myristoyl-CoA binds with 15 nM affinity (ΔG = −10.9 kcal/mol), driven by a large favorable enthalpy change (ΔH = −24 kcal/mol) that offsets entropic penalties (TΔS = −13.1 kcal/mol). This contrasts sharply with lauroyl-CoA (C12:0, ΔH = −15 kcal/mol) and palmitoyl-CoA (C16:0, ΔH = −16 kcal/mol), where reduced enthalpic gains yield 10–100-fold weaker affinity [10].

Catalytic efficiency (kcat/Km) plummets for non-cognate acyl chains:

  • Palmitoyl-CoA (C16:0): 500-fold ↓ kcat/Km vs. Myristoyl-CoA due to suboptimal pocket occupancy [1] [10].
  • Azido-dodecanoyl-CoA (C12:0): Retains 40% activity in ELISA-based assays, enabling chemoenzymatic probing [3].
  • Acetyl-CoA (C2:0): Controversial reports show trace activity (0.01–1% of Myristoyl-CoA efficiency) on peptide substrates like ARF6, potentially via lysine acetylation [1].

Removal of CoA’s 3′-phosphate group reduces binding affinity (ΔΔG = +1.2 kcal/mol) but minimally impacts catalysis, confirming phosphate interactions contribute to ground-state stabilization rather than transition-state chemistry [10].

Table 2: Energetic Parameters of Acyl-CoA Binding to S. cerevisiae NMT1p

Acyl-CoA LigandKd (nM)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)
Myristoyl-CoA (C14)15-10.9-24.0-13.1
Palmitoyl-CoA (C16)1,500-8.9-16.0-7.1
Lauroyl-CoA (C12)1,200-9.0-15.0-6.0
Myristoyl-deoxy-CoA120-9.7-19.0-9.3

Data from isothermal titration calorimetry [10]

Table 3: Catalytic Efficiency (kcat/Km) of Acyl-CoA Analogues

Acyl Donorkcat/Km Relative to Myristoyl-CoA (%)Primary Kinetic Defect
Myristoyl-CoA (C14)100Reference
Azido-dodecanoyl-CoA (C12)40kcat
Palmitoyl-CoA (C16)0.2Km, ↓ kcat
Acetyl-CoA (C2)0.01–1*Km (>>100 μM)

Discrepant values reported for acetyl-CoA due to assay conditions [1]

Allosteric Regulation of NMT Activity by Peptide/Protein Binding Partners

While NMT operates via an ordered Bi Bi mechanism (Myristoyl-CoA binding precedes peptide recruitment), emerging evidence suggests allosteric modulation by protein interactors. HIV-1 Nef and bacterial virulence factors bind the NMT-myristoyl-CoA binary complex, enhancing catalytic turnover for specific peptide substrates—a potential pathogen adaptation to hijack host myristoylation [4] [9].

Competitive inhibition studies reveal distinct allosteric networks:

  • Peptidomimetic inhibitors (e.g., SC-58272): Bind the peptide site, with C217R mutation increasing Ki 6-fold without affecting acyl-CoA affinity [5].
  • Acyl-CoA analogs (e.g., S-(2-oxo)pentadecyl-CoA): Non-hydrolyzable antagonists occupying the acyl pocket; Asn426Ile mutation selectively elevates Ki 20-fold [5].

Though direct evidence for endogenous allosteric regulators in mammals is limited, retinal AWAT2 (a homolog acyltransferase) undergoes positive feedback by 11-cis retinoids—enhancing 11-cis-retinol esterification while suppressing off-target isomers [7]. This suggests conserved allosteric mechanisms may exist in NMTs to sharpen substrate discrimination.

Co-Translational vs. Post-Translational Myristoylation Mechanisms

N-myristoylation occurs via two temporally distinct pathways:

Co-Translational Modification

  • Requires methionine aminopeptidase (Met-AP) cleavage of initiator methionine to expose N-terminal glycine [6] [9].
  • Facilitated by NMT1 recruitment to ribosomes via its N-terminal domain (residues 1–80), positioning it proximal to nascent chains [6].
  • Dominant pathway for substrates like pp60src and Arf proteins, ensuring >95% myristoylation in vivo [6] [1].

Post-Translational Modification

  • Triggered by caspase-mediated cleavage during apoptosis (e.g., BID, GAPDH), exposing internal glycine residues [6] [9].
  • Critical for calcium-sensor recoverin: Myristoyl switch enables Ca2+-dependent membrane translocation [2] [6].
  • Efficiency depends on local sequence context (e.g., GXXXS/T motifs) and accessibility of the glycine α-amine [6].

Structural studies confirm identical catalytic mechanisms in both pathways: Nucleophilic attack by glycine amine on Myristoyl-CoA thioester, facilitated by deprotonation via NMT’s C-terminal carboxylate and transition-state stabilization in an oxyanion hole [4] [10]. The GNAT superfamily fold conserved across NMTs enables this dual temporal functionality [6].

Properties

Product Name

Myristoyl coenzyme A C14

IUPAC Name

tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

Molecular Formula

C35H58Li4N7O17P3S

Molecular Weight

1001.7 g/mol

InChI

InChI=1S/C35H62N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);;;;/q;4*+1/p-4

InChI Key

DMIGQCYHWKIMOK-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

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